Tecarfarin Sodium

Chronic Kidney Disease Pharmacokinetics Anticoagulation

For research demanding stable anticoagulation without CYP450 variability, Tecarfarin Sodium (ATI-5923 sodium) is the optimal choice. Unlike warfarin, its carboxylesterase-mediated metabolism eliminates CYP2C9/3A4 drug interactions and genetic polymorphism risks, ensuring reproducible results in complex models including CKD and polypharmacy scenarios.

Molecular Formula C21H13F6NaO5
Molecular Weight 482.3 g/mol
CAS No. 1004551-83-0
Cat. No. B611273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTecarfarin Sodium
CAS1004551-83-0
Synonyms60 TIS 99, ATI-5923, ATI-5923 Sodium salt, Tecarfarin sodium
Molecular FormulaC21H13F6NaO5
Molecular Weight482.3 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)[O-].[Na+]
InChIInChI=1S/C21H14F6O5.Na/c1-19(20(22,23)24,21(25,26)27)32-17(29)12-8-6-11(7-9-12)10-14-16(28)13-4-2-3-5-15(13)31-18(14)30;/h2-9,28H,10H2,1H3;/q;+1/p-1
InChIKeyDTAROZQXDYVCQR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tecarfarin Sodium CAS 1004551-83-0: A Novel Vitamin K Antagonist with Esterase-Mediated Metabolism


Tecarfarin sodium (CAS 1004551-83-0), also known as ATI-5923 sodium, is a novel orally active non-competitive vitamin K epoxide reductase (VKOR) antagonist that impairs the activation of vitamin K-dependent clotting factors II, VII, IX, and X [1]. Unlike warfarin, which is metabolized primarily by the cytochrome P450 (CYP) enzyme system (specifically CYP2C9 and CYP3A4), tecarfarin is metabolized by carboxylesterases (mainly human carboxylesterase 2) to a single major inactive metabolite, ATI-5900 [2]. This distinct metabolic pathway eliminates the variability associated with CYP450-mediated drug-drug interactions and CYP2C9 genetic polymorphisms, representing the primary structural and pharmacological differentiation from legacy vitamin K antagonists [3].

Why Tecarfarin Sodium Cannot Be Substituted with Generic Warfarin or DOACs


While tecarfarin sodium shares the same VKOR inhibitory mechanism as warfarin, its metabolic divergence creates non-interchangeable clinical profiles that preclude simple substitution. Warfarin's reliance on CYP2C9 for clearance renders it susceptible to significant inter-individual variability from genetic polymorphisms (CYP2C9*2, *3 variants) and pharmacokinetic drug-drug interactions with CYP2C9 inhibitors (e.g., amiodarone, fluconazole) or inducers, leading to unpredictable anticoagulation and increased bleeding or thrombotic risk [1]. In contrast, tecarfarin's carboxylesterase-mediated metabolism bypasses CYP450 involvement, resulting in a pharmacokinetic profile that is substantially resistant to CYP-mediated drug interactions and genetic variability [2]. Furthermore, unlike direct oral anticoagulants (DOACs) such as apixaban or rivaroxaban, which are contraindicated or lack evidence in mechanical heart valves, LVADs, and advanced CKD, tecarfarin remains a VKA—allowing INR monitoring and vitamin K reversibility—while offering metabolic advantages where warfarin performs poorly [3].

Tecarfarin Sodium Quantitative Differentiation Evidence: Head-to-Head Comparisons and Subpopulation Data


Tecarfarin vs Warfarin: Pharmacokinetic Stability in Severe Chronic Kidney Disease

In a Phase I crossover study comparing tecarfarin and warfarin pharmacokinetics in patients with severe CKD (eGFR < 30 mL/min, n=13) versus matched healthy volunteers (n=10), tecarfarin demonstrated significantly less PK alteration in the presence of renal impairment [1]. This is a critical differentiator given that CKD complicates warfarin anticoagulation through inhibition of CYP2C9 activity.

Chronic Kidney Disease Pharmacokinetics Anticoagulation

Tecarfarin vs Warfarin: CYP2C9 Genetic Polymorphism Impact on Drug Exposure in CKD

In the same severe CKD crossover study, CYP2C9 genetic variation significantly impacted warfarin metabolism but had no measurable effect on tecarfarin exposure [1]. CKD amplified the effect of CYP2C9 genetic variation on (S)-warfarin and (R,S)-warfarin metabolism, whereas tecarfarin exposure remained similar between healthy volunteers and CKD subjects regardless of CYP2C9 genotype.

Pharmacogenomics CYP2C9 Polymorphism Chronic Kidney Disease

Tecarfarin vs Warfarin: Drug-Drug Interaction with Amiodarone in Preclinical Model

In a beagle dog model designed to assess metabolic drug-drug interaction potential, co-administration of amiodarone (a potent CYP2C9 and CYP3A4 inhibitor) significantly increased warfarin anticoagulation and plasma concentrations, while producing no detectable effect on tecarfarin anticoagulation or plasma levels [1]. This provides direct preclinical evidence of tecarfarin's resistance to CYP450-mediated drug interactions.

Drug-Drug Interaction Amiodarone Preclinical Pharmacology

Tecarfarin vs Warfarin: Time in Therapeutic Range (TTR) in CYP2C9-Variant Patients on Interacting Drugs

In the EmbraceAC Phase 2/3 randomized, double-blind trial (n=607), overall TTR was similar between tecarfarin (72.3%) and warfarin (71.5%, p=0.51) [1]. However, in the pre-specified subpopulation of patients with both a CYP2C9 variant allele AND taking CYP2C9-interacting drugs, tecarfarin demonstrated a numerically higher TTR of 76.5% compared to warfarin's 69.5% (p=0.09) [1]. This 7.0 percentage point absolute difference, while not statistically significant given the small subgroup size (n=55), is directionally consistent with tecarfarin's mechanistic advantage.

TTR CYP2C9 Variant Drug Interaction

Tecarfarin vs Warfarin: Elimination Half-Life and Dosing Profile

In a comparative PK/PD study in healthy volunteers (n=28), tecarfarin exhibited a consistently long elimination half-life (T1/2 ranging from 87-136 hours after single dose; 107-140 hours after multiple doses) with steady-state dosing of 10-20 mg [1]. The mean maintenance dose after achieving target INR (1.5-2.0) was 13.9 mg (range 10.0-25.5 mg) for tecarfarin and 5.3 mg (range 2.5-9.0 mg) for warfarin [1].

Pharmacokinetics Half-Life Dosing

Tecarfarin vs Warfarin: Clinical Event Rates in EmbraceAC Trial

In the EmbraceAC Phase 2/3 trial (n=607), thrombotic and major bleeding events occurred in 5 patients treated with tecarfarin and 11 patients treated with warfarin [1]. While the trial was not powered for clinical event superiority, the numerical difference in event rates provides directional safety evidence consistent with tecarfarin's improved pharmacokinetic predictability.

Bleeding Events Thrombotic Events Safety

Tecarfarin Sodium: High-Value Application Scenarios Supported by Quantitative Evidence


Anticoagulation in Patients with Severe Chronic Kidney Disease (eGFR < 30 mL/min)

Based on direct head-to-head PK evidence demonstrating that tecarfarin exposure changes by less than 15% in severe CKD versus 44% for (S)-warfarin [1], tecarfarin sodium is positioned as the preferred vitamin K antagonist for anticoagulation in renally impaired patients. This scenario is particularly relevant given that warfarin metabolism is inhibited in CKD while tecarfarin metabolism remains unaffected [1]. The FDA has granted Fast Track designation to tecarfarin for prevention of systemic thromboembolism of cardiac origin in patients with end-stage renal disease and atrial fibrillation [2], further validating this application scenario.

Anticoagulation in Patients with Left Ventricular Assist Devices (LVADs)

LVAD patients require chronic anticoagulation yet experience high bleeding rates with warfarin, which are inversely correlated with TTR [3]. Direct oral anticoagulants (DOACs) are not recommended in this population [3]. The proposed TECH-LVAD trial is designed to evaluate tecarfarin versus warfarin in LVAD patients with a primary endpoint of reducing bleeding events [3]. Tecarfarin has received FDA Orphan Drug Designation for prevention of thromboembolism and thrombosis in patients with implanted mechanical circulatory support devices including LVADs [4]. This scenario is supported by evidence that tecarfarin pharmacokinetics are unaffected by ESKD—a common comorbidity in LVAD patients—unlike warfarin [3].

Anticoagulation in Patients Requiring Chronic CYP2C9-Interacting Medications

In the EmbraceAC trial subgroup analysis, patients taking CYP2C9-interacting drugs had numerically higher TTR with tecarfarin (72.2%) versus warfarin (69.9%) [5]. This advantage was magnified in patients with both CYP2C9 variant alleles and on interacting drugs (76.5% vs 69.5%) [5]. Preclinical evidence confirms that amiodarone, a clinically important CYP2C9 inhibitor, significantly increases warfarin anticoagulation while having no effect on tecarfarin [6]. For patients requiring concomitant therapy with CYP2C9 inhibitors (e.g., amiodarone, fluconazole) or inducers, tecarfarin sodium offers a metabolically stable alternative that minimizes the risk of over-anticoagulation or therapeutic failure due to drug-drug interactions.

Clinical Research and Preclinical Pharmacology Studies Requiring VKOR Inhibition

For research applications requiring vitamin K epoxide reductase inhibition with reduced CYP450-mediated confounding variables, tecarfarin sodium (CAS 1004551-83-0) provides a validated tool compound. Its esterase-mediated metabolism to a single major inactive metabolite (ATI-5900) [7] enables cleaner interpretation of VKOR pharmacology without CYP2C9 genetic or drug interaction noise. The compound is orally bioavailable, exhibits a long elimination half-life (87-140 hours) [8], and has established activity in beagle dog models of anticoagulation [6]. This makes tecarfarin sodium suitable for in vivo studies where consistent anticoagulation is required without the metabolic variability inherent to warfarin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tecarfarin Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.